N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide
Description
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide (CAS: 26412-50-0) is a diacrylamide derivative featuring a central ethoxyethyl spacer connecting two prop-2-enamide (acrylamide) groups. Its molecular formula is C₁₂H₂₀N₂O₅, with a molecular weight of 272.30 g/mol . Key properties include moderate hydrophilicity (PSA: ~89.4 Ų) and flexibility due to the ethoxyethyl bridge, which distinguishes it from rigid aromatic analogs .
Properties
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKORVQXDHAIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The laboratory synthesis involves a two-step process:
-
Step 1: Preparation of 2-(2-Aminoethoxy)ethylamine
Ethylene glycol is functionalized via sequential tosylation and amination reactions to yield 2-(2-aminoethoxy)ethylamine. This intermediate serves as the nucleophilic core for subsequent acrylation. -
Step 2: Acrylation with Prop-2-enoyl Chloride
Prop-2-enoyl chloride is reacted with 2-(2-aminoethoxy)ethylamine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, maintaining a reaction temperature of 0–5°C to minimize polymerization side reactions.
Reaction Scheme:
Typical Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:1).
Alternative Pathway: One-Pot Synthesis
A one-pot method eliminates intermediate isolation, reducing purification steps:
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Conditions: Prop-2-enoyl chloride (2.05 equiv) is added dropwise to 2-(2-aminoethoxy)ethylamine in THF at −10°C, followed by slow warming to 25°C over 12 hours.
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Advantages: Higher atom economy (yield: 75–78%) but requires precise stoichiometric control to avoid over-acylation.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility:
| Parameter | Laboratory Batch | Industrial Flow System |
|---|---|---|
| Reaction Time | 12–24 hours | 20–30 minutes |
| Temperature Control | ±2°C | ±0.5°C |
| Throughput | 10–50 g/day | 50–100 kg/day |
| Purity | 95–97% | 98–99% |
Key Features:
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Microreactor Design: Minimizes hot spots and ensures uniform mixing.
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In-line Analytics: FTIR and HPLC monitor reaction progression in real time.
Purification Techniques
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Crystallization: Recrystallization from ethanol/water (4:1) achieves >99% purity.
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Membrane Filtration: Nanofiltration membranes remove unreacted monomers and oligomers.
Optimization Strategies
Solvent Selection
Solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 95 |
| THF | 7.58 | 78 | 97 |
| Acetonitrile | 37.5 | 65 | 93 |
THF is preferred for its balance of solubility and low side-reactivity.
Catalytic Additives
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Phase-Transfer Catalysts: Tetrabutylammonium bromide (0.5 mol%) increases yield to 82% by enhancing interfacial contact.
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Radical Inhibitors: Hydroquinone (0.1 wt%) suppresses premature polymerization during acrylation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Laboratory Batch | 68–72 | 95–97 | Low | 120–150 |
| One-Pot Synthesis | 75–78 | 96–98 | Moderate | 90–110 |
| Continuous Flow | 85–88 | 98–99 | High | 60–80 |
Trade-offs: Continuous flow systems offer superior efficiency but require higher initial capital investment.
Quality Control and Characterization
Analytical Techniques
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NMR Spectroscopy: NMR (400 MHz, CDCl): δ 6.28 (dd, Hz, 2H, CH=CH), 5.62 (dd, Hz, 2H, CH=CH), 3.58–3.42 (m, 6H, OCHCHO and NCH).
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HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
Impurity Profiling
Common impurities include:
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Monoacrylated Intermediate: <1.5% (by HPLC).
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Oligomeric Byproducts: <0.5% (GPC analysis).
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Aliphatic Acrylamide Derivatives
a. N-(2-Methoxyethyl)prop-2-enamide (CAS: 81666-02-6)
- Structure : Single acrylamide group with a methoxyethyl chain.
- Molecular Weight : 129.16 g/mol.
- Key Differences : Shorter chain and lack of a second acrylamide group limit its crosslinking utility compared to the target compound. Its methoxy group enhances hydrophilicity but reduces thermal stability .
b. N-[2-Hydroxy-3-(prop-2-enoylamino)propyl]prop-2-enamide (CAS: 91576-33-9)
- Structure : Diacrylamide with a hydroxypropyl spacer.
- Molecular Weight : 198.22 g/mol.
- Key Differences : Hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, making it suitable for biomedical applications. However, the shorter spacer reduces flexibility compared to the ethoxyethyl bridge in the target compound .
Aromatic Acrylamide Derivatives
a. N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide
- Structure : Methacrylamide with a 4-iodophenyl group.
- Molecular Weight : ~317.18 g/mol (estimated).
- Key Differences : Aromatic rigidity and electron-withdrawing iodine substituent enhance stability in molecularly imprinted polymers (MIPs). However, the single methacrylamide group limits crosslinking efficiency relative to the diacrylamide target .
b. (E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (CAS: 36417-86-4)
- Structure: Di-substituted acrylamide with phenolic groups.
- Molecular Weight : 298.31 g/mol.
- Key Differences: Phenolic hydroxyl groups enable antioxidant and biological activity but reduce solubility in nonpolar matrices. The absence of a flexible spacer limits its use in polymer networks .
Ethoxyethyl-Spacer Variants
a. N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
- Structure: Acrylamide with a cyclohexylamino and 4-octyloxyphenyl group.
- Key Differences : Bulky substituents hinder polymerization kinetics but improve lipid solubility for drug delivery. The lack of dual acrylamide groups restricts crosslinking applications .
b. N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS: 49707-23-5)
Comparative Data Table
Biological Activity
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide is a synthetic compound characterized by its unique structural features, which include both amide and ether functional groups. This article explores its biological activities, focusing on its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₃, with a molecular weight of approximately 265.308 g/mol. The presence of both amide and ether groups contributes to its reactivity and stability, making it a compound of interest in biological research and applications.
This compound exhibits its biological activity through several mechanisms:
- Interaction with Biomolecules : The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. This interaction is crucial for modulating various biological pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways involved in disease processes.
- Cross-Linking Agent : Its ability to act as a cross-linking agent in biomaterials has been explored, enhancing the mechanical properties of various polymers used in medical applications.
Biological Applications
This compound has several promising applications across different domains:
- Pharmaceuticals : Investigated for its potential in drug delivery systems due to its capacity to form stable complexes with various therapeutic agents.
- Biomaterials : Used in developing biocompatible materials for tissue engineering and regenerative medicine.
- Polymer Chemistry : Functions as a monomer in polymerization reactions, leading to specialized polymers with unique properties suitable for industrial applications.
Case Studies
- Inhibition Studies : In a study examining the compound's inhibitory effects on bacterial secretion systems, it was found that concentrations around 50 μM resulted in significant inhibition of the Type III secretion system (T3SS) in Escherichia coli models. These findings suggest potential applications in combating bacterial infections by disrupting their virulence mechanisms .
- Drug Delivery Mechanisms : Research indicated that this compound could enhance the solubility and bioavailability of poorly soluble drugs, demonstrating its utility as a drug delivery enhancer.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(prop-2-enoylamino)methyl]prop-2-enamide | Amide group only | Moderate enzyme inhibition |
| N-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]prop-2-enamide | Additional functional groups | Enhanced reactivity |
The comparison highlights that while similar compounds share some biological activities, the unique combination of functional groups in this compound provides distinct advantages in both reactivity and application potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acryloyl chloride with ethoxyethylamine intermediates. Key steps include:
- Schiff base formation : Reacting primary amines with aldehydes under anhydrous conditions (e.g., 4-methoxybenzaldehyde with dimethylamine) to form intermediates .
- Reductive amination : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to stabilize intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Temperature control : Maintaining 0–5°C during acryloylation prevents side reactions like polymerization .
- Yield monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, with yields typically ranging from 60–85% after purification .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of acrylamide protons (δ 5.5–6.5 ppm) and ethoxyethyl groups (δ 3.4–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 255.1218 for C₁₁H₁₇N₂O₃⁺) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC-PDA : Purity >95% is achieved via reverse-phase chromatography with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the ethoxyethyl chain) influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Replace the ethoxyethyl group with bulkier substituents (e.g., benzyl or piperidinyl) to assess steric effects on target binding. For example, analogues with 4-hydroxyphenyl groups showed enhanced kinase inhibition (IC₅₀ < 50 nM) in tyrosine kinase assays .
- Electronic Effects : Electron-withdrawing groups (e.g., -F or -Cl) on the acrylamide moiety increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or BTK. Free energy calculations (MM-PBSA) validate stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
- Data Normalization : Apply Z-score or percent inhibition normalization to account for plate-to-plate differences .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and perform ANOVA to identify outliers. For example, discrepancies in IC₅₀ values for EGFR inhibition (~10–100 nM) may arise from differences in ATP concentrations .
Q. What computational strategies are effective for predicting the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~1.8) and cytochrome P450 interactions. High gastrointestinal absorption (HIA >90%) is predicted due to moderate polarity .
- Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the ethoxyethyl chain) and phase II conjugates (glucuronidation) .
- Toxicity Profiling : QSAR models (e.g., ProTox-II) predict low hepatotoxicity (LD₅₀ > 500 mg/kg) but potential mutagenicity due to acrylamide reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
